1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]
Overview
Description
1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine] is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Strategies for Synthesizing Spiropiperidines
Spiropiperidines are increasingly popular in drug discovery programs due to their three-dimensional chemical space exploration potential. Griggs, Tape, and Clarke (2018) reviewed the methodologies for constructing 2-, 3-, and 4-spiropiperidines, highlighting synthetic strategies that either form the spiro-ring on a preformed piperidine ring or the piperidine ring on a preformed carbo- or heterocyclic ring. The synthesis of 3- and 4-spiropiperidines is mainly for drug discovery, whereas 2-spiropiperidines are synthesized en route to natural products. The review emphasizes the need for general procedures to enhance the synthesis of 2-spiropiperidines in drug discovery due to their limited general procedures for synthesis (Griggs, Tape, & Clarke, 2018).
Indole Synthesis Techniques
Indole alkaloids have long inspired organic synthesis chemists due to their complex structures and pharmacological activities. Taber and Tirunahari (2011) provided a comprehensive framework for classifying all indole syntheses. They categorized indole synthesis strategies based on the last bond formed in the five-membered indole ring, distinguishing between methods based on the functionalization of aromatic carbon and the construction of the benzene or pyrrole rings. This classification helps in understanding the diverse methodologies for indole synthesis, facilitating the identification of historical and current strategies for constructing indole nuclei (Taber & Tirunahari, 2011).
Piperidine Alkaloids' Medicinal Significance
Piperidine alkaloids, derived from plants like Pinus, hold considerable medicinal importance. Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids, underscoring their therapeutic applications. These alkaloids are sourced from various parts of plants, including needles, and exhibit diverse pharmacological activities. The review discusses the structural diversity of piperidine molecules and their therapeutic profiles, suggesting the potential for these compounds in drug discovery and development (Singh et al., 2021).
Mechanism of Action
Target of Action
It is known that various bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, in general, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities .
Properties
IUPAC Name |
1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-15-8-6-13(7-9-15)10-14-12-5-3-2-4-11(12)13/h2-5,14H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZJRBPYOYUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510212 | |
Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69584-91-4 | |
Record name | 1'-Methyl-1,2-dihydrospiro[indole-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How do 1'-methylspiro[indoline-3,4'-piperidine] derivatives exert their anti-tumor effects?
A1: While the exact mechanism of action is still under investigation, research suggests that 1'-methylspiro[indoline-3,4'-piperidine] derivatives may act as inhibitors of specific protein kinases. [, ] Molecular docking studies revealed that compound 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B) exhibited strong binding affinity to c-Met and ALK, two receptor tyrosine kinases often implicated in cancer development and progression. [] By inhibiting these kinases, these compounds could potentially disrupt downstream signaling pathways involved in cell proliferation, survival, and metastasis.
Q2: How does the structure of 1'-methylspiro[indoline-3,4'-piperidine] derivatives influence their anti-tumor activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the 1'-methylspiro[indoline-3,4'-piperidine] scaffold can significantly impact anti-tumor activity. [] For instance, the introduction of a chlorine atom as an electron-withdrawing substituent on the phenyl ring of compound 1'-methylspiro[indoline-3,4'-piperidine] significantly enhanced its potency against the BEL-7402 cell line. [] This highlights the importance of specific structural features in determining the biological activity of these compounds. Further research exploring different substituents and their effects on target binding and anti-tumor activity is crucial for optimizing the design of more potent and selective inhibitors.
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